1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one
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Overview
Description
1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one involves several steps. One common synthetic route includes the reaction of 4-(aminomethyl)piperidine with 2,2-dimethylpropan-1-one under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and controlled temperatures to ensure the desired products are obtained .
Scientific Research Applications
1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:
1-[4-(Aminomethyl)piperidin-1-yl]ethan-1-one: This compound has a similar piperidine structure but differs in the substituent attached to the piperidine ring.
2-(4-(Aminomethyl)piperidin-1-yl)-N-(3-cyclohexyl-4-oxo-2,4-dihydroindeno[1,2-c]pyrazol-5-yl)acetamide: This compound contains a piperidine moiety but has additional functional groups that confer different properties and applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C11H22N2O |
---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)10(14)13-6-4-9(8-12)5-7-13/h9H,4-8,12H2,1-3H3 |
InChI Key |
UXGDCELHOSVFIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)CN |
Origin of Product |
United States |
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